tert-butyl N-(1-amino-3-methyl-1-phenylbutan-2-yl)carbamate
CAS No.: 1334494-09-5
Cat. No.: VC5410903
Molecular Formula: C16H26N2O2
Molecular Weight: 278.396
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1334494-09-5 |
|---|---|
| Molecular Formula | C16H26N2O2 |
| Molecular Weight | 278.396 |
| IUPAC Name | tert-butyl N-(1-amino-3-methyl-1-phenylbutan-2-yl)carbamate |
| Standard InChI | InChI=1S/C16H26N2O2/c1-11(2)14(18-15(19)20-16(3,4)5)13(17)12-9-7-6-8-10-12/h6-11,13-14H,17H2,1-5H3,(H,18,19) |
| Standard InChI Key | JIMJVFSLVVNKKW-UHFFFAOYSA-N |
| SMILES | CC(C)C(C(C1=CC=CC=C1)N)NC(=O)OC(C)(C)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a central chiral carbon bonded to a primary amine, a tert-butyl carbamate group, a methyl branch, and a phenyl substituent. The Boc group confers steric protection to the amine, enabling selective reactions at other sites. The stereochemistry at the C-2 position is critical for its role in asymmetric synthesis, as evidenced by its use in producing enantiomerically pure intermediates .
| Property | Value |
|---|---|
| Molecular Weight | 278.396 g/mol |
| Solubility | Soluble in DMSO, THF |
| Boiling Point | Not reported |
| Melting Point | Not reported |
| Log P (Partition) | ~2.8 (estimated) |
The compound’s solubility in polar aprotic solvents aligns with its use in solution-phase synthesis. Stability under acidic conditions allows for Boc deprotection via trifluoroacetic acid (TFA) or hydrochloric acid .
Synthetic Methodologies
Reductive Amination
A common route involves reductive amination of tert-butyl N-(4-oxo-1-phenylbutan-2-yl)carbamate. Sodium borohydride in tetrahydrofuran (THF)/ethanol at 0–20°C reduces the ketone to the corresponding amine, achieving yields up to 56% after crystallization . Key steps include:
-
Protection: Introduction of the Boc group to the amine precursor.
-
Reduction: Stereoselective reduction using NaBH₄ or DIBAH (diisobutylaluminum hydride) .
-
Purification: Recrystallization from ethyl acetate/hexane mixtures to isolate the enantiomerically enriched product .
Asymmetric Catalysis
Chiral auxiliaries or catalysts enhance enantioselectivity. For example, aluminum isopropoxide in isopropyl alcohol at reflux selectively produces the (2S,3S)-configured product, critical for pharmaceutical intermediates .
Chemical Reactivity and Applications
Deprotection and Functionalization
The Boc group is cleaved under acidic conditions (e.g., HCl in dioxane), yielding the free amine for subsequent reactions:
-
Reductive Amination: Conversion to secondary amines using aldehydes/ketones.
Pharmaceutical Intermediates
This compound serves as a precursor to protease inhibitors and β-secretase modulators. For instance, analogs have been investigated in BACE2 inhibitor development for type 2 diabetes . Its chiral backbone aligns with active conformations in therapeutic targets, minimizing off-target effects .
Industrial and Research Applications
Asymmetric Synthesis
The compound’s chiral center enables enantioselective synthesis of α-amino acids and peptidomimetics. For example, it has been used to prepare D-α-amino amides via bromonitromethane-mediated reactions .
Material Science
Its stability under thermal and oxidative conditions makes it suitable for polymer cross-linking agents, enhancing material durability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume